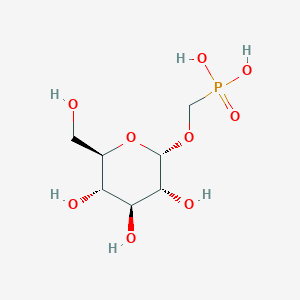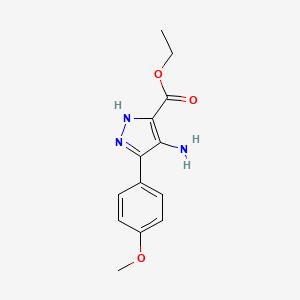
Vatalanib metabolite M14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vatalanib metabolite M14 is a derivative of Vatalanib, an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is primarily investigated for its potential in treating solid tumors by inhibiting angiogenesis, which is the formation of new blood vessels that supply the tumor with nutrients and oxygen .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vatalanib metabolite M14 involves multiple steps, including the formation of the core phthalazine structure and subsequent modifications to introduce specific functional groups. The synthetic route typically involves:
Formation of the phthalazine core: This is achieved through a series of condensation reactions.
Introduction of functional groups: Various reagents are used to introduce functional groups such as chlorophenyl and pyridinyl groups.
Industrial Production Methods
Industrial production of Vatalanib and its metabolites, including M14, involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for purification and characterization .
化学反応の分析
Types of Reactions
Vatalanib metabolite M14 undergoes several types of chemical reactions:
Oxidation: This reaction is crucial for the metabolism of Vatalanib into its metabolites.
Reduction: Although less common, reduction reactions can also occur.
Substitution: Various substitution reactions are involved in the synthesis and modification of the compound.
Common Reagents and Conditions
Oxidizing agents: Used in the oxidative metabolism of Vatalanib.
Reducing agents: Occasionally used in specific synthetic steps.
Catalysts: Various catalysts are employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include pharmacologically inactive metabolites such as CGP-84368 and NVP-AAW378, which contribute to the total systemic exposure of Vatalanib .
科学的研究の応用
Vatalanib metabolite M14 has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism and biotransformation of antiangiogenic agents.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on various biological pathways.
Medicine: Explored for its potential in treating solid tumors by inhibiting vascular endothelial growth factor receptors.
Industry: Utilized in the development of new antiangiogenic therapies and in the study of drug metabolism
作用機序
Vatalanib metabolite M14 exerts its effects by inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors. This inhibition prevents the formation of new blood vessels, thereby restricting the supply of nutrients and oxygen to tumors. The molecular targets include vascular endothelial growth factor receptor 1, 2, and 3, platelet-derived growth factor receptor, and c-KIT .
類似化合物との比較
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: Targets vascular endothelial growth factor receptors and other tyrosine kinases.
Uniqueness
Vatalanib metabolite M14 is unique due to its specific inhibition of vascular endothelial growth factor receptors and its role in the metabolism of Vatalanib. Unlike other similar compounds, this compound has distinct pharmacokinetic properties and contributes significantly to the overall systemic exposure of Vatalanib .
特性
CAS番号 |
300843-21-4 |
|---|---|
分子式 |
C20H15ClN4O2 |
分子量 |
378.8 g/mol |
IUPAC名 |
[4-(4-chloroanilino)phthalazin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C20H15ClN4O2/c21-14-5-7-15(8-6-14)22-20-17-4-2-1-3-16(17)18(23-24-20)19(26)13-9-11-25(27)12-10-13/h1-12,19,26H,(H,22,24) |
InChIキー |
KAODZYLCWYKJKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C(C4=CC=[N+](C=C4)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



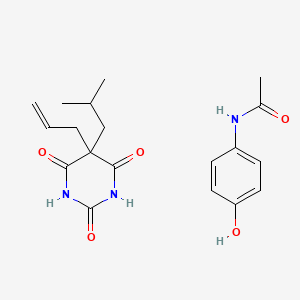

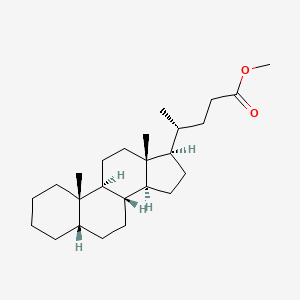
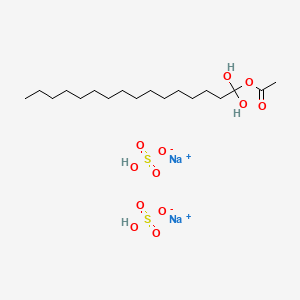
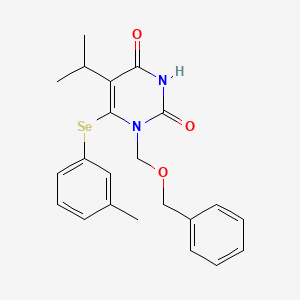

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

